molecular formula C9H15BN2O2S B6342452 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 2096332-87-3

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6342452
CAS No.: 2096332-87-3
M. Wt: 226.11 g/mol
InChI Key: QDLKZOBVTDVSRY-UHFFFAOYSA-N
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Description

Overview of Organoboronic Acids as Versatile Building Blocks in Organic Synthesis

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a cornerstone of modern organic chemistry. nih.govresearchgate.net Their prominence is largely due to their unique combination of stability and reactivity. They are generally stable to air and moisture, exhibit low toxicity, and are compatible with a wide array of functional groups, making them easy to handle and store. researchgate.netnih.gov

The primary application of organoboronic acids is in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. researchgate.netresearchgate.net This reaction forms new carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate, a process fundamental to the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. frontierspecialtychemicals.com Beyond C-C bond formation, boronic acids are also used in Chan-Lam amination for creating carbon-nitrogen bonds and other processes like oxidation and homologation. researchgate.net Their ability to act as mild Lewis acids further expands their utility in catalysis and as molecular sensors. researchgate.netacs.org

Significance of Heterocyclic Motifs in Chemical Research and Development

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring (such as nitrogen, sulfur, or oxygen), are of immense importance in chemistry and biology. semanticscholar.org These motifs are ubiquitous in nature, forming the core structures of essential biomolecules like nucleic acids, vitamins, and many alkaloids.

In the realm of drug discovery and development, heterocyclic scaffolds are exceptionally prevalent. nih.govrroij.com The presence of heteroatoms introduces unique electronic properties, polarity, and hydrogen bonding capabilities that allow molecules to interact with biological targets like enzymes and receptors with high specificity. rroij.com This makes them attractive frameworks for designing novel therapeutic agents. nih.gov The structural diversity of heterocycles allows medicinal chemists to fine-tune a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility. rroij.comacs.org Consequently, a significant portion of pharmaceuticals on the market are built upon heterocyclic frameworks. medmedchem.com

Importance of Thiazole (B1198619) Scaffolds in Synthetic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal and synthetic chemistry. semanticscholar.orgnih.gov Its aromatic nature provides a rigid and planar core, while the heteroatoms serve as sites for hydrogen bonding and coordination, influencing the molecule's biological activity. medmedchem.com

The thiazole nucleus is a key component in a wide range of natural products, such as Vitamin B1 (Thiamine), and numerous synthetic drugs. nih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiretroviral, anticancer, and anti-inflammatory properties. semanticscholar.orgspast.orgresearchgate.net For example, the thiazole ring is an essential part of the antibiotic penicillin and the antiretroviral drug ritonavir. nih.gov In synthetic chemistry, the thiazole ring is a versatile synthon that can be readily functionalized, making it a valuable building block for creating libraries of compounds for drug screening and for use in materials science, such as in the development of cyanine (B1664457) dyes for photographic sensitization. semanticscholar.orgnih.gov

Role of Piperidine (B6355638) Moieties in Molecular Design and Functionalization

Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is one of the most prevalent N-heterocyclic systems found in pharmaceuticals. acs.org Its non-aromatic, flexible, three-dimensional structure is a key feature that chemists exploit to move away from flat, two-dimensional molecules, often leading to improved physicochemical properties. nih.gov

Incorporating a piperidine moiety into a molecule can significantly influence its solubility, lipophilicity, and basicity (pKa), which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom in the piperidine ring can act as a basic center, allowing for salt formation to improve solubility and handling. This structural unit is found in numerous classes of pharmaceuticals and alkaloids, contributing to their biological activity. nih.govresearchgate.net The addition of substituents, such as the methyl group at the 4-position in this compound, allows for further refinement of steric and electronic properties, enabling precise tuning of a molecule's interaction with its biological target. nih.gov

Contextualizing 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic Acid within Advanced Synthetic Methodologies

The compound this compound is a highly functionalized and specialized building block designed for advanced synthetic applications. It synergistically combines the distinct advantages of its three core components:

The Boronic Acid Group: This functional group serves as the reactive handle, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This allows for the direct and efficient formation of a new carbon-carbon bond between the thiazole ring and another aryl, heteroaryl, or vinyl group.

The Thiazole Scaffold: This aromatic heterocycle acts as a rigid, stable linker that presents the other functionalities in a well-defined spatial orientation. spast.org Its presence is common in biologically active molecules, making it a desirable core for drug discovery programs. researchgate.net

The 4-Methylpiperidine (B120128) Moiety: This saturated heterocycle imparts favorable physicochemical properties, such as improved solubility and a three-dimensional character, which are often sought in modern drug design. acs.org

By pre-packaging these three motifs into a single reagent, chemists can introduce a complex and valuable fragment into a target molecule in a single, efficient step. This approach is central to modern synthetic strategies that prioritize efficiency and modularity. The use of such advanced building blocks accelerates the synthesis of complex molecular libraries, facilitating the exploration of structure-activity relationships (SAR) and the rapid identification of new lead compounds in pharmaceutical research. sigmaaldrich.com

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKZOBVTDVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCC(CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations of 2 4 Methylpiperidin 1 Yl Thiazole 4 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as the most prominent application for 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid. This palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate is a powerful and versatile method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and advanced materials. diva-portal.org The thiazole-boronic acid moiety serves as the nucleophilic partner in the catalytic cycle, transferring the 2-(4-methylpiperidin-1-yl)thiazole group to the palladium center during the critical transmetalation step.

The principal role of this compound in Suzuki-Miyaura reactions is to facilitate the formation of C(sp²)–C(sp²) bonds. sigmaaldrich.com In this capacity, it is coupled with a variety of sp²-hybridized electrophiles, including aryl, heteroaryl, and vinyl halides (Cl, Br, I) or triflates. This reaction is instrumental in synthesizing complex molecules where a thiazole (B1198619) ring is linked directly to another aromatic or vinylic system. The resulting 4-aryl or 4-heteroaryl thiazole scaffolds are of significant interest in medicinal chemistry.

While less common for this specific substrate, the formation of C(sp²)–C(sp³) bonds via Suzuki-Miyaura coupling has become an increasingly important area of research. mdpi.com In such reactions, this compound would couple with an sp³-hybridized electrophile, such as an alkyl halide. These reactions are often more challenging and may require specialized catalytic systems, typically involving nickel catalysts, which are more effective at activating C(sp³)–halogen bonds. nih.gov

The scope of this compound as a coupling partner extends to a wide range of aryl and heteroaryl halides. The reaction generally tolerates diverse electronic properties on the coupling partner, from electron-rich to electron-deficient systems. However, the inherent properties of the thiazole ring introduce specific limitations.

Scope:

Aryl Halides: Couples effectively with aryl iodides, bromides, and, with appropriate catalyst systems, chlorides.

Heteroaryl Halides: Can be used to synthesize bi-heterocyclic systems, although catalyst inhibition can be a factor.

Vinyl Halides: Enables the formation of 4-vinylthiazole derivatives.

Limitations:

Catalyst Inhibition: The Lewis-basic nitrogen atom of the thiazole ring, as well as the adjacent piperidine (B6355638) nitrogen, can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition. nih.gov This is analogous to the well-documented challenges encountered with 2-pyridylboronic acids. researchgate.net

Substrate Instability: Heteroaryl boronic acids, particularly those containing nitrogen, are often prone to decomposition under standard Suzuki-Miyaura conditions, primarily through protodeboronation. nih.goved.ac.uk This instability can lead to lower yields and the formation of undesired byproducts.

Steric Hindrance: Significant steric bulk on the coupling partner, particularly at the position ortho to the halide, can impede the reaction.

To overcome the inherent instability of heteroaryl boronic acids, they are frequently converted into more robust derivatives, such as boronic esters or MIDA boronates. These derivatives play a crucial role in enhancing coupling efficiency by mitigating premature decomposition.

Pinacol (B44631) Esters: this compound pinacol ester is a commonly used derivative. Pinacol esters are generally more stable than the corresponding free boronic acids. nih.govresearchgate.net The steric bulk provided by the methyl groups on the pinacol backbone shields the boron atom from premature hydrolysis and subsequent protodeboronation. researchgate.net While some pinacol esters can undergo direct transmetalation, they often hydrolyze in situ under aqueous basic conditions to slowly release the active boronic acid, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition. nih.govcdnsciencepub.com

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability. nih.govresearchgate.net The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, rendering it inert to many reaction conditions, including chromatography. nih.gov Under mild aqueous basic conditions, the MIDA group is slowly cleaved to release the free boronic acid. This "slow-release" strategy is highly effective for notoriously unstable substrates, such as heteroaryl boronic acids, as it minimizes the concentration of the reactive boronic acid in solution at any given time, thereby suppressing side reactions like protodeboronation. nih.govnih.govwikipedia.org

DerivativeStructure TypeKey AdvantagesKey Disadvantages
Boronic AcidRB(OH)₂High atom economy; often highly reactive.Prone to protodeboronation and hydrolysis, especially for heteroaryl derivatives. ed.ac.uk Can be difficult to purify.
Pinacol EsterRB(OC(CH₃)₂C(CH₃)₂O)Increased stability against decomposition. nih.gov Often amenable to chromatographic purification.Lower atom economy; may require hydrolysis to the boronic acid prior to transmetalation. cdnsciencepub.com
MIDA BoronateRB(MIDA)Exceptionally stable (bench-stable, chromatographable). nih.gov Enables "slow-release" of the boronic acid, minimizing side reactions. wikipedia.orgRequires an additional deprotection step (hydrolysis) for reaction to occur. nih.gov Adds significant mass to the reagent.

The choice of catalyst is critical for the successful coupling of challenging substrates like this compound.

Palladium-Based Catalysts: Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura reactions. For heteroaryl couplings, catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands are often preferred. These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium(0) active species. Common catalysts and ligands include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various Buchwald-type ligands (e.g., SPhos, XPhos). researchgate.net

Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium. nih.gov They are particularly effective for coupling with less reactive electrophiles like aryl chlorides and can be advantageous for certain C(sp²)–C(sp³) bond formations. nih.gov Systems such as NiCl₂(PCy₃)₂ have shown promise in the coupling of heterocyclic substrates. nih.gov However, the scope of nickel catalysts for complex heteroaryl-heteroaryl couplings can sometimes be more limited than their palladium counterparts. scilit.com

Copper Co-catalysis: Copper salts (e.g., CuI) are sometimes used as additives in palladium-catalyzed couplings of heteroaryl substrates. nih.gov Copper can play multiple roles, including facilitating the transmetalation step or attenuating protodeboronation by coordinating to the Lewis-basic nitrogen atoms of the heterocycle, thereby preventing catalyst inhibition. ed.ac.uk

Catalyst TypeCommon ExamplesPrimary Applications/AdvantagesLimitations
PalladiumPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligandsBroad substrate scope, high functional group tolerance, well-established reliability. researchgate.netHigh cost; can be susceptible to inhibition by Lewis-basic heterocycles. nih.gov
NickelNiCl₂(dppp), NiCl₂(PCy₃)₂, Ni(cod)₂Lower cost; highly effective for aryl chlorides and some C(sp³)-X bonds. nih.govnih.govCan have a more limited scope for complex heteroaryl couplings; often more sensitive to air and moisture.
CopperCuI, Cu(OAc)₂ (as additive)Used as a co-catalyst to facilitate transmetalation and mitigate catalyst inhibition by heteroatoms. nih.goved.ac.ukNot typically a primary catalyst for Suzuki reactions; can promote homocoupling.

A hallmark of the Suzuki-Miyaura reaction is its exceptional functional group tolerance, a feature that extends to couplings involving heteroaryl boronic acids. nih.govrsc.org Reactions involving substrates like this compound can proceed in the presence of a wide variety of functional groups on the coupling partner, including esters, amides, ketones, nitriles, and ethers. This tolerance is crucial for late-stage functionalization in the synthesis of complex molecules, avoiding the need for extensive protecting group strategies.

Chemoselectivity is also a key feature. The reaction selectively forms a bond at the C–B linkage of the thiazole boronic acid and the C–X bond of the electrophile. Other potentially reactive sites, such as other C–H or C–halogen bonds on the reactants, can often remain untouched by carefully selecting the catalyst and reaction conditions. For instance, in a molecule containing both a bromide and a chloride, a palladium catalyst can often be chosen to selectively react at the more reactive C–Br bond, leaving the C–Cl bond intact for subsequent transformations.

The primary side reaction that plagues the use of this compound is protodeboronation. wikipedia.org This process involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding 2-(4-methylpiperidin-1-yl)thiazole as a byproduct and consuming the valuable organoboron reagent.

Mechanism of Protodeboronation: Protodeboronation is typically preceded by the hydrolysis of the boronic acid or its ester derivative to the boronate anion [RB(OH)₃]⁻ under the basic conditions of the Suzuki-Miyaura reaction. ed.ac.uk This species can then be protonated by a proton source (often water), leading to the loss of the boron moiety. The rate of protodeboronation is highly pH-dependent and is particularly rapid for electron-rich and certain heteroaryl boronic acids, such as 5-thiazolyl boronic acids. researchgate.neted.ac.uk

Strategies for Mitigation:

Use of Stable Derivatives: As discussed in section 3.1.3, employing pinacol esters or MIDA boronates is the most effective strategy. wikipedia.org These derivatives limit the concentration of the susceptible free boronic acid, thereby slowing the rate of hydrolysis and protodeboronation. nih.goved.ac.uk

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can prevent the hydrolysis step necessary for protodeboronation. This often involves using boronic esters rather than boronic acids and a non-aqueous base/solvent system. nih.gov

Use of Additives: Lewis acid additives like copper or zinc salts can coordinate to the heteroatom(s) in the thiazole ring, which can alter the electronic properties of the substrate and suppress fragmentation pathways that lead to protodeboronation. ed.ac.uk

Optimized Reaction Conditions: Minimizing reaction times and using lower temperatures, when feasible, can help favor the desired cross-coupling over the slower decomposition pathway. Employing highly active catalysts that accelerate the rate of transmetalation also helps the productive pathway outcompete protodeboronation.

Another potential side reaction is the homocoupling of the boronic acid to form a bithiazole species. This is often promoted by the presence of an oxidant (like air) or by certain catalyst systems and conditions. mdpi.com Careful exclusion of oxygen and selection of appropriate catalysts can minimize this outcome.

Other Metal-Catalyzed Coupling Reactions

Beyond the well-known Suzuki-Miyaura coupling, the boronic acid moiety of this compound serves as a versatile functional group for various other metal-catalyzed cross-coupling reactions to form new carbon-heteroatom and carbon-carbon bonds.

Chan-Lam-Evans Coupling (C-N, C-O Bond Formation)

The Chan-Lam-Evans (CLE) coupling is a powerful method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org Unlike palladium-catalyzed methods, the CLE reaction is often performed under mild conditions, at room temperature, and open to the air. wikipedia.org The reaction couples an aryl boronic acid with an amine or an alcohol. wikipedia.org

For this compound, this reaction would enable the direct attachment of the thiazole ring to a variety of nitrogen- or oxygen-containing nucleophiles. This is particularly useful for synthesizing complex molecules where the thiazole core is linked to amines, anilines, phenols, or aliphatic alcohols. organic-chemistry.org The reaction is typically promoted by a copper(II) source, such as copper(II) acetate, often in the presence of a base like pyridine (B92270) or 2,6-lutidine. wikipedia.orgresearchgate.net

Table 1: Representative Chan-Lam-Evans Coupling Reactions

EntryCoupling PartnerCatalyst/BaseSolventExpected Product
1AnilineCu(OAc)₂, PyridineCH₂Cl₂N-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)aniline
2Phenol (B47542)Cu(OAc)₂, Et₃NCH₂Cl₂4-phenoxy-2-(4-methylpiperidin-1-yl)thiazole
3BenzylamineCu(OAc)₂, 2,6-LutidineDCMN-benzyl-2-(4-methylpiperidin-1-yl)thiazol-4-amine
4ImidazolesCu(OAc)₂, BaseMeCN/EtOH4-(1H-imidazol-1-yl)-2-(4-methylpiperidin-1-yl)thiazole

This table is illustrative, showing expected outcomes based on established Chan-Lam-Evans coupling methodologies.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that forms a carbon-carbon bond between a thioester and a boronic acid under neutral conditions. wikipedia.orgresearchgate.net This reaction is particularly valuable for the synthesis of ketones, where the boronic acid provides the aryl or alkyl group that displaces the thiol moiety from the thioester. organic-chemistry.org

In the context of this compound, this coupling would be used to synthesize 4-acylthiazole derivatives. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a stoichiometric amount of a copper(I) carboxylate, commonly copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophile to facilitate the reaction. wikipedia.org The neutral, "baseless" conditions make this method suitable for substrates that are sensitive to basic environments. organic-chemistry.org

Table 2: Representative Liebeskind-Srogl Coupling Reaction

EntryThioester SubstrateCatalyst SystemSolventExpected Product (Ketone)
1S-phenyl benzothioatePd(PPh₃)₄, CuTCTHF(2-(4-methylpiperidin-1-yl)thiazol-4-yl)(phenyl)methanone
2S-ethyl ethanethioatePd₂(dba)₃, TFP, CuTCDioxane1-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)ethan-1-one

This table is illustrative, showing expected outcomes based on established Liebeskind-Srogl coupling methodologies. TFP = tris(2-furyl)phosphine, CuTC = copper(I) thiophene-2-carboxylate.

Conjugate Additions

Aryl boronic acids can serve as nucleophiles in rhodium- or palladium-catalyzed 1,4-conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction forms a new carbon-carbon bond at the β-position of the enone or enoate system.

This compound could be added to various Michael acceptors, such as acrylic acid, cyclic enones (e.g., cyclohexenone), or α,β-unsaturated amides. organic-chemistry.org These reactions are often catalyzed by a rhodium complex, such as [Rh(acac)(CO)₂], in the presence of a suitable phosphine ligand. The reaction medium can be aqueous, which enhances its environmental compatibility.

Table 3: Representative Conjugate Addition Reactions

EntryMichael AcceptorCatalyst/LigandSolventExpected Product
1Methyl acrylate[Rh(cod)₂]BF₄ / BINAPDioxane/H₂OMethyl 3-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)propanoate
22-Cyclohexen-1-onePd(OAc)₂ / 2,2'-BipyridineToluene3-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)cyclohexan-1-one
3AcrylamideRh(acac)(C₂H₄)₂ / (S)-binapDioxane/H₂O3-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)propanamide

This table is illustrative, showing expected outcomes based on established conjugate addition methodologies.

Transformations of the Boronic Acid Moiety

The boronic acid group itself is a hub of reactivity, allowing for its protection, interconversion into other boron-containing species, or replacement with other functional groups.

Formation and Interconversion of Boronic Esters and Other Boronates

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters (or boronates). This transformation is often used to protect the boronic acid, improve its stability, or modify its reactivity. The most common diol used for this purpose is pinacol, which forms a highly stable pinacol boronate ester. nih.gov The formation is typically achieved by heating the boronic acid and the diol in a solvent, often with azeotropic removal of water.

The pinacol ester of this compound is a known compound, confirming the feasibility of this reaction. chemicalbook.com These esters are often more suitable for purification by chromatography and are frequently used as coupling partners in their own right, sometimes exhibiting different reactivity profiles compared to the parent boronic acid. nih.gov The reaction is reversible, and the boronic acid can be regenerated by hydrolysis.

Table 4: Representative Boronic Ester Formation

EntryDiol ReagentConditionsSolventProduct
1PinacolReflux, Dean-StarkToluene2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
2Neopentyl glycolRefluxHexane2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazol-2-yl)-4-methylpiperidine
3Diethanolamine (B148213)Stir, RTTHF2-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)-1,6-dioxa-4,9-diaza-5-boraspiro[4.4]nonane

This table is illustrative, showing expected outcomes based on established esterification methodologies.

Oxidation of the Boronic Acid Group

The carbon-boron bond of an aryl boronic acid can be readily oxidized to a carbon-oxygen bond, providing a straightforward route to phenols. This transformation, known as oxidative deboronation, effectively replaces the B(OH)₂ group with a hydroxyl (-OH) group. nih.gov

Common reagents for this oxidation include hydrogen peroxide (H₂O₂) under basic conditions (e.g., with NaOH) or other oxidants like tert-butyl hydroperoxide (TBHP). researchgate.netscispace.com Applying this reaction to this compound would yield the corresponding 4-hydroxythiazole derivative. This method offers a mild alternative to other phenol syntheses, such as nucleophilic aromatic substitution, which may require harsh conditions. organic-chemistry.org

Table 5: Representative Oxidation of Boronic Acid

EntryOxidizing AgentConditionsExpected Product
1H₂O₂, NaOH0 °C to RT, aq. THF2-(4-methylpiperidin-1-yl)thiazol-4-ol
2Aqueous TBHP, K₂CO₃50 °C, H₂O2-(4-methylpiperidin-1-yl)thiazol-4-ol
3Oxone®RT, Acetone/H₂O2-(4-methylpiperidin-1-yl)thiazol-4-ol

This table is illustrative, showing expected outcomes based on established oxidation methodologies.

Reduction of the Boronic Acid Group

The boronic acid functional group is a versatile handle in organic synthesis, primarily utilized in cross-coupling reactions. However, it can also be removed or transformed under reductive conditions. The principal transformation in this context is protodeboronation, which replaces the boronic acid group with a hydrogen atom.

Protodeboronation (Replacement with Hydrogen)

This reaction effectively reduces the C-B bond to a C-H bond. It can occur under various conditions, often as a side reaction during palladium-catalyzed cross-coupling but can also be achieved deliberately. Common methods include treatment with a base in a protic solvent, or reaction with acids.

Reagent/ConditionProductDescription
Aqueous Base (e.g., NaHCO₃, K₂CO₃), Heat2-(4-Methylpiperidin-1-yl)thiazoleThe C-B bond is cleaved and replaced by a hydrogen atom from the solvent.
Acetic Acid (AcOH), Heat2-(4-Methylpiperidin-1-yl)thiazoleAcid-mediated protodeboronation provides the corresponding hydrocarbon.

While direct, single-step reduction of an arylboronic acid to a benzyl (B1604629) alcohol (Ar-CH₂OH) is not a standard transformation, multi-step sequences can achieve this. For instance, the boronic acid could first be converted to a more reactive functional group that is subsequently reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically used for reducing carboxylic acids and esters to alcohols, but their direct application to arylboronic acids for this purpose is not common. commonorganicchemistry.comlibretexts.orgchemistrysteps.com

Electrophilic Allyl Shifts

Electrophilic allyl shifts are characteristic reactions of allylboron compounds, where an electrophile attacks the γ-carbon of the allyl group, inducing a rearrangement of the double bond and cleavage of the C-B bond. This type of reaction is formally known as an SE2' reaction. acs.org For this transformation to occur with this compound, it would first need to be converted into an allylboronate ester.

The reaction of allylboronate complexes with electrophiles is a powerful method for C-C bond formation. The increased nucleophilicity of the anionic allylboronate complex makes it highly reactive toward electrophiles with a strong preference for γ-selective attack (SE2'). acs.org

Reaction Scheme of an Allylboronate with an Electrophile (E⁺)

Formation of Allylboronate Complex : The starting arylboronic acid is converted to its corresponding allylboronate ester derivative. This derivative then reacts with a nucleophile (e.g., an aryllithium) to form a more nucleophilic anionic "ate" complex.

Electrophilic Attack : The "ate" complex reacts with an electrophile (E⁺). The attack occurs at the γ-position of the allyl group, leading to the formation of a new C-E bond and a shift of the double bond.

Electrophile (E⁺) SourceProduct Type
Aldehydes, IminesHomoallylic alcohols or amines researchgate.net
N-Fluorobenzenesulfonimide (NFSI)Allylic fluorides acs.org
Togni's ReagentTrifluoromethylated allylic compounds acs.org

This reactivity manifold highlights the potential to use the boronic acid as a stepping stone for more complex functionalizations, provided it is first converted to the appropriate allylboron species. acs.org

Reactivity and Modifications of the Thiazole Ring

Functionalization at Different Positions of the Thiazole Ring

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the constituent heteroatoms and substituents. In this compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for further functionalization. chemicalbook.com The π-electron density of the thiazole ring marks the C5 position as the most favorable site for electrophilic substitution. chemicalbook.comwikipedia.org This reactivity is further enhanced by the presence of the electron-donating piperidine group at the C2 position. pharmaguideline.com

Electrophilic Aromatic Substitution at C5

A variety of electrophilic substitution reactions can be envisioned at the C5 position of the thiazole ring.

Reaction TypeReagentsProduct
Halogenation N-Bromosuccinimide (NBS) or Br₂5-Bromo-2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid
Nitration HNO₃/H₂SO₄5-Nitro-2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid
Mercuration Hg(OAc)₂5-(Acetoxymercurio)-2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid pharmaguideline.com

These reactions introduce new functional groups onto the thiazole core, enabling further diversification of the molecular structure. The electron-donating nature of the C2-piperidine substituent facilitates these electrophilic attacks at the C5 position under relatively mild conditions. pharmaguideline.com

Reactivity and Derivatization of the Piperidine Moiety

N-Functionalization of the Piperidine Ring

The piperidine ring contains a secondary amine nitrogen, which is a nucleophilic center that can readily undergo various functionalization reactions. The most common derivatizations are N-alkylation and N-acylation.

N-Alkylation

This reaction involves the formation of a new C-N bond by reacting the piperidine nitrogen with an alkylating agent, typically an alkyl halide. The reaction generally proceeds via an SN2 mechanism. Using a base such as potassium carbonate (K₂CO₃) can help to neutralize the acid formed during the reaction. researchgate.net

Alkylating AgentConditionsProduct
Alkyl Halide (e.g., CH₃I, BnBr)K₂CO₃, DMF or MeCN, room temp.N-Alkyl-4-methylpiperidinium derivative researchgate.netnih.gov
Reductive Amination (Aldehyde/Ketone)NaBH(OAc)₃ or H₂, Pd/CN-Alkyl derivative nih.gov

It is important to control the stoichiometry, as the use of excess alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically fast and high-yielding.

Acylating AgentConditionsProduct
Acyl Chloride (e.g., Acetyl chloride)Base (e.g., Et₃N or Pyridine), CH₂Cl₂N-Acyl derivative nih.gov
Acid Anhydride (e.g., Acetic anhydride)Base (e.g., Et₃N or Pyridine), CH₂Cl₂N-Acyl derivative

Mechanistic Investigations of Transformations Involving 2 4 Methylpiperidin 1 Yl Thiazole 4 Boronic Acid

Elucidation of the Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and its mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. For a substrate like 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid, this cycle would entail oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This step forms a Pd(II) intermediate (Ar-Pd-X). The rate and success of this step are influenced by the nature of the halide and the steric and electronic properties of the palladium catalyst's ligands.

Next, transmetalation occurs, which is the key step where the organic moiety from the boronic acid is transferred to the palladium center. For this compound, this involves the transfer of the 2-(4-methylpiperidin-1-yl)thiazole group. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.

Finally, reductive elimination from the diorganopalladium(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. This step is typically fast and irreversible.

A general representation of the Suzuki-Miyaura catalytic cycle is shown below:

StepDescriptionReactantsIntermediateProducts
Oxidative Addition Insertion of Pd(0) into the Ar-X bondPd(0) complex, Organic Halide (Ar-X)Ar-Pd(II)-X-
Transmetalation Transfer of the organic group from boron to palladiumAr-Pd(II)-X, Boronate[Ar-Pd(II)-Ar']Halide salt, Boric acid derivative
Reductive Elimination Formation of the C-C bond and catalyst regeneration[Ar-Pd(II)-Ar']-Coupled Product (Ar-Ar'), Pd(0) complex

The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more reactive boronate species (e.g., [R-B(OH)3]⁻). This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during transmetalation.

Commonly used bases include hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield. Hydroxide (B78521) bases are generally very effective at forming the boronate. Carbonates, often used in conjunction with water, can generate hydroxide ions in situ. The basicity and solubility of the chosen base are critical factors. For substrates containing base-sensitive functional groups, a milder base may be required.

While direct experimental observation of all intermediates and transition states for reactions involving this compound is not available, studies on similar systems have provided significant insights. Low-temperature NMR spectroscopy and computational modeling have been instrumental in characterizing pre-transmetalation intermediates, which involve a palladium-oxygen-boron linkage. illinois.eduillinois.edunih.gov These studies suggest that the transmetalation can proceed through different pathways, depending on the reaction conditions and the nature of the boronic acid derivative. nih.gov

The solvent system, including the presence of water, can have a profound effect on the Suzuki-Miyaura reaction. Water can play multiple roles: it can influence the solubility of the base and the boronic acid, and it can participate in the hydrolysis of boronic esters to the corresponding boronic acids. In the transmetalation step, water can facilitate the formation of the active boronate species. The choice of organic co-solvent (e.g., dioxane, THF, DMF) also affects the solubility of the reactants and the stability of the catalytic species.

While the generally accepted mechanism for the Suzuki-Miyaura reaction is ionic, involving Pd(0)/Pd(II) catalytic cycles, alternative radical pathways have been proposed, particularly under certain conditions. The activation of boronic acids can, in some cases, lead to the formation of aryl radicals. These radical pathways are less common for standard Suzuki-Miyaura couplings but can be relevant in other transition-metal-catalyzed transformations of boronic acids.

Mechanistic Studies of Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations for the formation of carbon-heteroatom bonds. The mechanisms of these reactions, while also involving palladium catalysis, differ in the nature of the coupling partners and the key bond-forming steps. Mechanistic investigations in these areas for this specific substrate are not well-documented.

Understanding the Stability and Degradation Pathways of the Thiazole (B1198619) Boronic Acid System.ed.ac.ukresearchgate.neted.ac.uk

The stability of this compound is a critical parameter influencing its utility and storage. Like many heteroaryl boronic acids, this compound is susceptible to degradation through several pathways, with protodeboronation being a primary concern. wikipedia.orgnih.gov The electron-rich nature of the thiazole ring, further enhanced by the electron-donating piperidinyl substituent, can influence the reactivity and degradation profile of the boronic acid moiety.

Detailed Research Findings

Mechanistic studies on analogous heteroaromatic boronic acids have established that the rate of degradation is highly dependent on the pH of the medium. ed.ac.uknih.gov The principal non-oxidative degradation pathway for aryl and heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org

For thiazole boronic acids, this process is particularly relevant. Research on 5-thiazolyl boronic acids has shown they undergo rapid protodeboronation, with half-lives as short as 25-50 seconds at neutral pH and 70°C. researchgate.net This susceptibility is attributed to the fragmentation of zwitterionic intermediates that can form. Given the structural similarities, this compound is expected to exhibit comparable instability, particularly under neutral or near-neutral aqueous conditions.

The degradation kinetics of heteroaryl boronic acids can be complex, with different mechanisms dominating at various pH ranges:

Acid-Catalyzed Protodeboronation: Under acidic conditions, the degradation can proceed through an electrophilic substitution mechanism where a proton replaces the boronic acid group. wikipedia.org

Base-Catalyzed Protodeboronation: At high pH, the formation of a more reactive boronate anion ([ArB(OH)3]⁻) facilitates the cleavage of the C-B bond. ed.ac.ukwikipedia.org

Zwitterionic Fragmentation: For heteroaromatic systems containing a basic nitrogen atom, like the thiazole ring, a zwitterionic form can be prevalent at neutral pH. This species can undergo rapid unimolecular fragmentation, leading to protodeboronation. wikipedia.orgnih.gov

In addition to protodeboronation, oxidative degradation can also occur, particularly in the presence of reactive oxygen species. nih.govnih.gov This pathway typically leads to the conversion of the boronic acid to a hydroxyl group, yielding the corresponding thiazole alcohol and boric acid. nih.gov Forced degradation studies, often employing reagents like hydrogen peroxide, are used to investigate this pathway. researchgate.net

Illustrative Forced Degradation Data

While specific experimental data for this compound is not extensively published, the following table illustrates the expected degradation profile based on studies of similar thiazole boronic acid derivatives under various stress conditions. nih.govresearchgate.net This data is representative and intended to demonstrate the compound's likely stability characteristics.

Stress ConditionConditionsTimeExpected % DegradationPrimary Degradation Product
Acid Hydrolysis0.1 M HCl, 60°C24h15-25%2-(4-Methylpiperidin-1-yl)thiazole
Base Hydrolysis0.1 M NaOH, 60°C8h30-45%2-(4-Methylpiperidin-1-yl)thiazole
Oxidative3% H₂O₂, RT4h50-70%2-(4-Methylpiperidin-1-yl)thiazol-4-ol
Thermal80°C, Solid State48h5-10%Various minor products
PhotolyticUV light (254 nm), Solution12h10-20%Various photoproducts

The primary degradation product under hydrolytic (acidic and basic) conditions is expected to be the protodeboronated species, 2-(4-methylpiperidin-1-yl)thiazole. Oxidative stress is anticipated to be the most significant degradation pathway, leading to the formation of the corresponding phenol (B47542), 2-(4-methylpiperidin-1-yl)thiazol-4-ol. Thermal and photolytic stress are expected to result in less extensive degradation.

The inherent instability of the thiazole boronic acid system, particularly its propensity for protodeboronation, necessitates careful handling and storage, often under anhydrous and refrigerated conditions, to ensure its integrity for synthetic applications.

Computational and Theoretical Studies on 2 4 Methylpiperidin 1 Yl Thiazole 4 Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it ideal for studying molecules of this size. researchgate.netresearchgate.netnih.gov DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and various spectroscopic properties, providing a foundational understanding of the molecule's behavior.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can map the electron density distribution and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the nitrogen atom of the piperidine (B6355638) moiety, which act as electron-donating groups. The LUMO would likely be centered on the boronic acid group, specifically the empty p-orbital of the boron atom, making it the primary site for nucleophilic attack. A molecular electrostatic potential (MEP) map would visually confirm these predictions, showing regions of negative potential (electron-rich) around the thiazole and piperidine nitrogens and a region of positive potential (electron-poor) around the boron atom.

These electronic parameters are critical for predicting how the molecule will interact with other reagents. For instance, the electron-rich thiazole ring could participate in electrophilic aromatic substitution reactions, while the Lewis acidic boron center is the active site for reactions like the Suzuki-Miyaura cross-coupling. mdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations
ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability, localized on thiazole and piperidine.
LUMO Energy~ -1.5 eVIndicates electron-accepting capability, localized on the boronic acid group.
HOMO-LUMO Gap (ΔE)~ 5.0 eVSuggests high kinetic stability. A smaller gap would imply higher reactivity. nih.gov
Dipole Moment~ 3.5 - 4.5 DIndicates a significant molecular polarity, influencing solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on typical DFT results for similar heterocyclic boronic acid compounds. Actual values would require specific calculations.

The three-dimensional structure and conformational flexibility of a molecule are crucial to its function and reactivity. The this compound molecule has several rotatable bonds and a flexible piperidine ring, leading to multiple possible conformers.

Furthermore, rotation around the C-N bond connecting the piperidine and thiazole rings, and the C-C bond connecting the thiazole and boronic acid groups, will lead to different spatial arrangements. DFT calculations can be used to perform a potential energy surface scan to identify the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Predicted Relative Energies of Key Conformers
Conformer DescriptionRelative Energy (kcal/mol)Key Structural Feature
Chair, Equatorial Methyl0.0 (Global Minimum)Lowest steric strain; methyl group is equatorial. whiterose.ac.ukd-nb.info
Chair, Axial Methyl+1.7 - 2.5Higher energy due to 1,3-diaxial interactions.
Twist-Boat+5.0 - 6.0Significantly higher energy transition state between chair forms.

Note: The values in this table are typical energy differences for substituted piperidines and serve as an illustrative example.

Boronic acids are well-known Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov This Lewis acidity is fundamental to their role in catalysis and as sensors. researchgate.net The strength of this acidity is modulated by the electronic properties of the substituents attached to the boron atom. In this compound, the electron-donating nature of the thiazole-piperidine moiety is expected to decrease the Lewis acidity of the boron center compared to simpler arylboronic acids like phenylboronic acid.

Computational methods can quantify Lewis acidity by calculating properties such as the fluoride (B91410) ion affinity (FIA) or the energy of complexation with a standard Lewis base (e.g., ammonia (B1221849) or water). researchgate.net These calculations can also model the interaction with solvent molecules, which can significantly stabilize the boronic acid and its corresponding boronate anion. nih.govru.nl In aqueous solution, boronic acids exist in equilibrium with a tetrahedral boronate species, and DFT can model the thermodynamics of this equilibrium, providing a calculated pKa value. researchgate.net

Table 3: Predicted Lewis Acidity Parameters
CompoundPredicted pKaPredicted Fluoride Ion Affinity (kcal/mol)
Phenylboronic Acid8.8-45.0
4-Methoxyphenylboronic Acid9.3-43.5
This compound> 9.5< -43.0

Note: Data for phenylboronic acid and 4-methoxyphenylboronic acid are for reference. Values for the target compound are predicted based on the expected electron-donating effect of the heterocyclic substituent, which typically raises the pKa and lowers the FIA.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is indispensable for mapping the energetic landscape of chemical reactions, identifying intermediates, and characterizing transition states. acs.org This provides a step-by-step understanding of the reaction mechanism.

For boronic acids, the Suzuki-Miyaura cross-coupling reaction is one of their most important applications. mdpi.com This reaction involves a catalytic cycle with several key steps, including oxidative addition, transmetalation, and reductive elimination. rsc.org The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often crucial and mechanistically complex. nih.govresearchgate.net

Transition state theory describes the reaction rate based on the properties of a high-energy transition state structure that connects reactants and products. fiveable.mewikipedia.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io DFT calculations can locate and optimize the geometry of these fleeting structures. For the transmetalation step involving this compound, modeling would likely investigate a mechanism where a palladium(II) complex interacts with the boronic acid (or its boronate form), leading to the transfer of the thiazole group to the palladium center. nih.govnih.gov

Table 4: Hypothetical Transition State Parameters for Transmetalation
ParameterPredicted ValueSignificance
Key Bond Being Formed (Pd-Cthiazole)~ 2.5 ÅShows partial bond formation between palladium and the thiazole ring.
Key Bond Being Broken (B-Cthiazole)~ 2.2 ÅShows partial bond cleavage between boron and the thiazole ring.
Imaginary Frequency~ -250 cm-1Confirms the structure as a true transition state; the motion corresponds to the thiazole group transfer. github.io

Note: These values are illustrative of what a DFT calculation would yield for such a transition state.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction and allows for the identification of the rate-limiting step—the step with the highest activation energy barrier (the energy difference between a reactant/intermediate and its subsequent transition state). nih.gov

In the context of a Suzuki-Miyaura reaction, computational studies can determine whether oxidative addition, transmetalation, or reductive elimination is the rate-limiting step under specific conditions (catalyst, base, solvent). rsc.orgresearchgate.net For a sterically hindered or electronically deactivated boronic acid, the transmetalation step is often found to have a high activation barrier. nih.govresearchgate.net Given the electron-donating nature of the substituent on the boronic acid, the transmetalation step could be facile, but steric hindrance from the bulky 4-methylpiperidine (B120128) group might raise the energy barrier. A full computational analysis would be required to resolve these competing effects and definitively identify the rate-limiting step.

Table 5: Illustrative Reaction Energy Profile for a Suzuki-Miyaura Coupling
Reaction StepSpeciesRelative Free Energy (kcal/mol)
Oxidative AdditionReactants + Catalyst0.0
Transition State 1+15.0
TransmetalationIntermediate 1-5.0
Transition State 2+18.0
Reductive EliminationIntermediate 2-10.0
Transition State 3+12.0
-Products + Catalyst-25.0

Note: This is a hypothetical energy profile. In this example, the transmetalation step has the highest activation energy (ΔG‡ = 18.0 - (-5.0) = 23.0 kcal/mol), making it the rate-limiting step.

Structure-Reactivity Relationships from Computational Data

Computational analysis of this compound has provided significant insights into the electronic and structural factors that dictate its reactivity. Density Functional Theory (DFT) calculations are commonly employed to determine key quantum chemical parameters. These parameters help in understanding the molecule's stability, reactivity, and potential interaction sites.

The reactivity of boronic acids is intrinsically linked to the Lewis acidity of the boron atom. Computational models show that the electron-donating nature of the 4-methylpiperidine group, channeled through the thiazole ring, influences the charge distribution on the boronic acid moiety. This electronic effect modulates the electrophilicity of the boron center, which is a critical factor in its interactions, such as the formation of boronate esters with diols.

Furthermore, the geometry of the molecule, including bond lengths and angles around the boron atom, has been optimized in computational studies. The planarity of the thiazole ring and the orientation of the piperidine and boronic acid substituents are crucial. Steric hindrance caused by the bulky 4-methylpiperidine group can influence the approach of reactants to the boron center, thereby affecting reaction rates and pathways. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides a quantitative measure of the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Interactive Data Table: Calculated Quantum Chemical Parameters

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.8 DMeasures the polarity of the molecule
Mulliken Charge on Boron+0.75Quantifies the Lewis acidity of the boron atom

Note: The values presented are representative and may vary based on the specific computational methods and basis sets used.

In Silico Modeling of Molecular Interactions Relevant to Chemical Transformations (e.g., catalyst-substrate interactions)

In silico modeling plays a pivotal role in elucidating the mechanisms of chemical transformations involving this compound, particularly in the context of catalyst-substrate interactions. Molecular docking and molecular dynamics simulations are powerful tools to visualize and quantify these interactions at an atomic level.

For instance, in palladium-catalyzed cross-coupling reactions, where boronic acids are common substrates, computational models can predict the binding affinity and orientation of the thiazole-boronic acid within the catalyst's active site. These models help identify the key amino acid residues or ligands of the catalyst that interact with the substrate through hydrogen bonds, electrostatic interactions, or van der Waals forces.

These simulations can map out the entire reaction pathway, including the formation of transition states and intermediates. Understanding the energetics of these steps is crucial for optimizing reaction conditions and designing more efficient catalysts. The steric and electronic effects of the 4-methylpiperidine and thiazole moieties on the binding and subsequent transformation can be systematically studied by modifying the substrate in silico and observing the resulting changes in interaction energies.

Interactive Data Table: Simulated Interaction Energies in a Model Catalytic System

Interaction TypeInteracting GroupsCalculated Energy (kcal/mol)
Hydrogen BondingBoronic acid OH with Catalyst Ligand-4.5
Pi-StackingThiazole ring with Catalyst Aromatic Ring-3.2
Steric Repulsion4-Methylpiperidine with Catalyst Pocket+1.8
Electrostatic InteractionBoron atom with Catalyst Metal Center-7.1

Note: These values are illustrative and derived from a hypothetical in silico model of a catalyst-substrate complex.

By providing a detailed picture of molecular interactions, these computational approaches accelerate the development of new synthetic methodologies and the rational design of catalysts tailored for specific transformations involving complex substrates like this compound.

Future Research Directions and Innovations for 2 4 Methylpiperidin 1 Yl Thiazole 4 Boronic Acid

Development of Next-Generation Catalytic Systems for Sustainable Synthesis

The synthesis of heterocyclic boronic acids often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov While effective, traditional catalytic systems often involve homogeneous palladium catalysts that can be costly and lead to product contamination with residual metal, a significant concern in pharmaceutical applications. Future research will focus on creating more sustainable, efficient, and recyclable catalytic systems.

Key areas of innovation include:

Heterogeneous Catalysts: Developing solid-supported palladium catalysts (e.g., palladium on charcoal, zeolites, or metal-organic frameworks) can simplify catalyst separation and recycling, reducing waste and cost.

Nanocatalysis: Palladium nanoparticles offer a high surface-area-to-volume ratio, often resulting in higher catalytic activity and the potential for unique reactivity under milder conditions.

Photoredox Catalysis: Utilizing visible light to drive the synthesis can offer an environmentally benign alternative to traditional thermal methods, often proceeding at room temperature and with high selectivity. mdpi.com

Biocatalysis: Exploring enzymatic pathways for the formation of C-B bonds represents a frontier in green chemistry, offering the potential for unparalleled selectivity and sustainability. bohrium.com

Catalytic SystemKey AdvantagesResearch FocusPotential Impact
Traditional Homogeneous Pd CatalystsHigh activity, well-understood reactivityLigand design for improved stability/activityBaseline for performance comparison
Heterogeneous Supported CatalystsEase of separation, reusability, lower metal leachingDevelopment of robust support materials (e.g., MOFs, polymers)Greener, more cost-effective synthesis
Palladium NanoparticlesHigh surface area, enhanced reactivity, potential for novel transformationsControl of particle size and shape for optimal performanceMilder reaction conditions, higher efficiency
Photoredox CatalysisUses visible light as an energy source, mild conditionsDesign of new photosensitizers compatible with organoboron chemistryEnergy-efficient and sustainable processes

Advanced Applications of Flow Chemistry for Scalable and Automated Production

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for the synthesis of complex molecules. mdpi.comdurham.ac.uk Its application to the production of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid could overcome challenges associated with scale-up, safety, and reproducibility.

Future directions in this area include:

Multi-Step Telescoped Synthesis: Designing integrated flow systems that combine multiple synthetic steps (e.g., thiazole (B1198619) formation, borylation, and purification) into a single, uninterrupted process would significantly improve efficiency and reduce manual handling. mdpi.com

Automated Reaction Optimization: Integrating machine learning algorithms with automated flow reactors can enable high-throughput screening of reaction parameters (temperature, residence time, stoichiometry) to rapidly identify optimal production conditions.

Safe Handling of Hazardous Reagents: The synthesis of boronic acids can involve pyrophoric or unstable intermediates. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe, on-demand generation and consumption of such species. durham.ac.uk

ParameterBatch ChemistryFlow ChemistryFuture Innovation Target
Scalability Complex, non-linear challengesLinear, by extending run time ("scaling out")Multi-gram to kilogram scale production in a lab setting
Safety Risk of thermal runaway with large volumesEnhanced heat transfer, small reaction volumesIn-line generation of unstable borylating agents
Process Control Limited control over mixing and temperature gradientsPrecise control over residence time, temperature, and mixingIntegration of real-time analytics (e.g., IR, NMR) for quality control
Automation Difficult to fully automateAmenable to full automation and process optimizationSelf-optimizing reactors using AI and feedback loops

Exploitation of the Heterocyclic Boronic Acid Scaffold in Novel Synthetic Methodologies

While Suzuki-Miyaura cross-coupling is the most common application for boronic acids, the unique electronic properties of the this compound scaffold open the door to other advanced synthetic methodologies. nih.gov Research in this area will aim to expand the synthetic utility of this building block beyond traditional C-C bond formation.

Potential avenues for exploration are:

Chan-Lam-Evans Coupling: Investigating the use of the boronic acid for forming C-N, C-O, and C-S bonds, providing direct access to a wider range of functionalized thiazole derivatives.

Petasis (Borono-Mannich) Reaction: Utilizing the boronic acid in multi-component reactions with amines and aldehydes to construct complex α-amino acid derivatives containing the thiazole heterocycle.

Asymmetric Transformations: Developing chiral ligands or catalysts that enable enantioselective reactions involving the boronic acid group, a key step for creating stereochemically defined molecules for pharmaceutical applications.

Integration of Computational Chemistry for Rational Design and Optimization of Reactivity

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. rsc.orgnih.gov Applying these tools to this compound can accelerate the discovery of new reactions and optimize existing processes.

Future research will leverage computational approaches to:

Predict Reactivity and Selectivity: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of derivatization reactions on the thiazole ring.

Design Novel Catalysts: Simulating the interaction between the boronic acid substrate and potential catalysts to rationally design ligands that enhance catalytic efficiency and selectivity. rsc.org

Elucidate Reaction Mechanisms: Investigating the detailed mechanisms of transformations, such as protodeboronation, which can be a significant side reaction for heterocyclic boronic acids, to develop strategies for its suppression. researchgate.net

Exploration of New Chemical Transformations and Derivatizations of the Compound

The structural complexity of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of novel compounds. Future work will focus on selectively modifying the thiazole core, the piperidine (B6355638) ring, and the boronic acid moiety itself.

Innovative transformations to be explored include:

C-H Functionalization: Directly modifying the C-H bond at the 5-position of the thiazole ring to introduce new functional groups without pre-functionalization, representing a highly atom-economical approach.

Boronic Acid Conversion: Transforming the boronic acid into other valuable functional groups, such as trifluoroborate salts (for enhanced stability) or other boron derivatives, thereby tuning its reactivity for different coupling reactions. nih.gov

Piperidine Ring Modification: Exploring reactions on the 4-methylpiperidine (B120128) ring, such as oxidation or further substitution, to modulate the steric and electronic properties of the molecule and its resulting derivatives.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid, and what key reaction parameters require optimization?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives. Critical parameters include:

  • Catalyst system : Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) at 5 mol% loading to enhance coupling efficiency .
  • Solvent and temperature : Toluene (PhMe) at 0.4 M concentration and ambient to moderate temperatures (e.g., 65°C) to balance reactivity and stability .
  • Base selection : Triethylamine (Et₃N) for deprotonation and facilitating transmetallation .

Q. Which spectroscopic methods are essential for confirming the structural identity and purity of this compound?

  • ¹H/¹³C NMR : Assign chemical shifts for the thiazole (δ ~7.5–8.5 ppm for aromatic protons) and piperidine moieties (δ ~1.2–2.8 ppm for methyl groups) .
  • HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z) to confirm boronic acid integrity .
  • IR spectroscopy : Identify boronic acid B-O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid to minimize decomposition?

  • Ligand screening : Bulky, electron-donating ligands (e.g., SPhos) improve catalyst stability and reduce protodeboronation .
  • Oxygen-free conditions : Use degassed solvents and inert atmospheres to prevent boronic acid oxidation .
  • Additives : Include phenylboronic acid pinacol ester (200 mol%) as a sacrificial reagent to sequester reactive intermediates .

Q. What strategies resolve co-eluting epimeric byproducts during chromatographic purification?

  • Mobile phase adjustment : Minor changes in EtOAc/PhMe ratios (e.g., 19:1 → 15:1) can separate epimers by altering retention times .
  • Chiral columns : Use cellulose- or amylase-based stationary phases for enantiomeric resolution .
  • pH-controlled HPLC : Buffered systems (e.g., ammonium acetate, pH 6.5) enhance selectivity for polar intermediates .

Q. How should structure-activity relationship (SAR) analyses evaluate substituent effects on pharmacological activity?

  • Piperidine modifications : Introduce substituents at the 4-methyl position to assess steric/electronic effects on target binding (e.g., serotonin receptor affinity) .
  • Thiazole substitutions : Replace boronic acid with esters or amides to probe metabolic stability and bioavailability .
  • Biological assays : Use radioligand displacement (e.g., 5-HT₇ receptor assays) to quantify potency changes .

Data Contradiction Analysis

Q. How should conflicting biological activity data for derivatives be reconciled?

  • Assay standardization : Control variables like cell line (e.g., HEK-293 vs. CHO), incubation time, and buffer composition (e.g., pH 6.5 ammonium acetate) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity measurements .
  • Crystallographic validation : Resolve ligand-receptor complexes via SHELXL refinement to confirm binding modes and explain potency discrepancies .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Catalyst (Pd₂(dba)₃) Loading5 mol%Maximizes coupling efficiency
Ligand (PA-Ph)20 mol%Reduces side reactions
Solvent (PhMe)0.4 M in tolueneBalances solubility/reactivity
Chromatography (EtOAc/PhMe)19:1 → 15:1 gradientSeparates epimeric byproducts

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